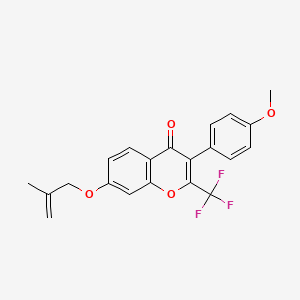
3-(4-methoxyphenyl)-7-((2-methylallyl)oxy)-2-(trifluoromethyl)-4H-chromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-methoxyphenyl)-7-((2-methylallyl)oxy)-2-(trifluoromethyl)-4H-chromen-4-one is a useful research compound. Its molecular formula is C21H17F3O4 and its molecular weight is 390.358. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(4-Methoxyphenyl)-7-((2-methylallyl)oxy)-2-(trifluoromethyl)-4H-chromen-4-one, a chromone derivative, has garnered interest in recent years due to its diverse biological activities. This compound features a trifluoromethyl group, which is known to enhance biological activity through increased metabolic stability and lipid solubility. This article reviews the biological activities of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound's structure can be broken down as follows:
- Chromone Backbone : The core structure is a chromone, which is a bicyclic compound with a benzopyran moiety.
- Substituents :
- Trifluoromethyl Group : Enhances biological activity and metabolic stability.
- Methoxyphenyl Group : May contribute to anti-inflammatory and antioxidant properties.
- Methylallyloxy Group : Could influence the compound's reactivity and interaction with biological targets.
1. Anti-inflammatory Activity
Research indicates that derivatives of chromones, including the target compound, exhibit significant anti-inflammatory properties. In vitro studies demonstrated that this compound could suppress lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophages without inducing cytotoxicity. Specifically, it inhibited the activation of nuclear factor kappa B (NF-κB), a key regulator in inflammatory responses .
2. Antioxidant Activity
The presence of the methoxy group is associated with enhanced antioxidant activity. Studies have shown that chromone derivatives can scavenge free radicals effectively, which is crucial for protecting cells from oxidative stress and related diseases . The antioxidant potential was assessed using various assays, including DPPH and ABTS radical scavenging tests.
3. Cytotoxicity Against Cancer Cell Lines
In vitro tests revealed that the compound exhibits cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and Hek293-T (human embryonic kidney cells). The IC50 values for these cell lines were determined through MTT assays, indicating dose-dependent cytotoxicity .
4. Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes involved in various physiological processes:
- Cholinesterases : Moderate inhibition was observed against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in neurodegenerative diseases like Alzheimer's .
- Cyclooxygenase Enzymes : The compound showed moderate inhibitory activity against cyclooxygenase-2 (COX-2), which is relevant for pain and inflammation management.
The biological activities of the compound can be attributed to several mechanisms:
- Halogen Bonding : The trifluoromethyl group facilitates interactions with protein residues, enhancing binding affinity and activity against target enzymes .
- Antioxidant Mechanism : The methoxy group contributes to electron donation, stabilizing free radicals and reducing oxidative stress.
- NF-κB Pathway Modulation : By inhibiting NF-κB activation, the compound reduces pro-inflammatory cytokine production.
Case Studies
属性
IUPAC Name |
3-(4-methoxyphenyl)-7-(2-methylprop-2-enoxy)-2-(trifluoromethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3O4/c1-12(2)11-27-15-8-9-16-17(10-15)28-20(21(22,23)24)18(19(16)25)13-4-6-14(26-3)7-5-13/h4-10H,1,11H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUTLVSXUPDVHTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














